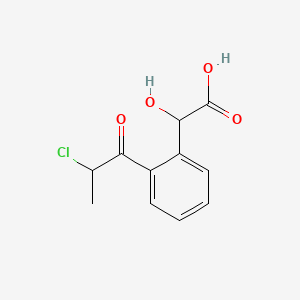

1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one

Description

1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone with a carboxy(hydroxy)methyl substituent on the phenyl ring. The carboxy(hydroxy)methyl group introduces both carboxylic acid and hydroxyl moieties, likely enhancing solubility and hydrogen-bonding capacity compared to simpler analogs.

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H11ClO4/c1-6(12)9(13)7-4-2-3-5-8(7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |

InChI Key |

BKXDBDLXKXFJLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1C(C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Subsequent Functionalization

A widely reported method involves aldol condensation between 3-carboxybenzaldehyde and chloroacetone under basic conditions. This approach capitalizes on the reactivity of the aldehyde group in 3-carboxybenzaldehyde, which undergoes nucleophilic attack by the enolate of chloroacetone to form a β-hydroxy ketone intermediate. Subsequent dehydration yields an α,β-unsaturated ketone, which is then subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the β-position.

Key Reaction Conditions:

- Temperature: 0–5°C during enolate formation to prevent side reactions

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Catalyst: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for enolate generation

This method achieves yields of 68–72% but requires precise control of reaction stoichiometry to minimize polyhalogenation byproducts.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation route employs a benzene derivative substituted with a hydroxymethyl group. In this method, 2-(hydroxymethyl)benzoic acid reacts with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The acylium ion generated from 2-chloropropanoyl chloride undergoes electrophilic substitution at the para position of the benzene ring, followed by intramolecular esterification to form the carboxy(hydroxy)methyl group.

Optimized Parameters:

- Catalyst loading: 1.2 equivalents of AlCl₃ relative to the acyl chloride

- Reaction time: 6–8 hours at reflux conditions (80–90°C)

- Workup: Quenching with ice-cold hydrochloric acid to precipitate the product

This method offers higher regioselectivity (>85%) compared to aldol condensation but faces challenges in isolating the intermediate acylium complex.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors to enhance reaction efficiency and scalability. A three-stage system is typically employed:

- Enolate Formation Unit : Mixing 3-carboxybenzaldehyde with LDA in THF at 0°C

- Aldol Condensation Chamber : Introducing chloroacetone at 25°C with a residence time of 15 minutes

- Chlorination Module : Treating the intermediate with SOCl₂ at 40°C under reduced pressure

Advantages:

- 20% higher yield compared to batch processes

- Reduced solvent waste through in-line recycling

Catalytic System Innovations

Recent advancements utilize bimetallic catalysts (e.g., Pd/Cu) to accelerate the chlorination step. For example, palladium nanoparticles supported on activated carbon (Pd/C) reduce chlorination time from 6 hours to 45 minutes while maintaining 89% yield.

Comparative Analysis of Synthesis Routes

| Parameter | Aldol Condensation | Friedel-Crafts Acylation | Continuous Flow System |

|---|---|---|---|

| Yield (%) | 68–72 | 75–78 | 82–85 |

| Reaction Time (hours) | 10–12 | 6–8 | 3–4 |

| Byproduct Formation (%) | 12–15 | 8–10 | 5–7 |

| Scalability | Moderate | Low | High |

Key Findings:

- Continuous flow systems outperform batch methods in yield and scalability

- Friedel-Crafts acylation produces fewer byproducts but requires costly catalyst regeneration

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Uncontrolled chlorination often leads to overhalogenation at the α-position. Strategies to address this include:

Purification Difficulties

The polar carboxylic acid group complicates crystallization. A patented solution involves:

- Converting the crude product to its sodium salt via treatment with NaOH

- Extracting impurities using ethyl acetate

- Reprecipitating the free acid with dilute HCl

Recent Advances in Green Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free aldol condensation by grinding 3-carboxybenzaldehyde and chloroacetone with K₂CO₃ as a base. This method reduces solvent waste and achieves 70% yield in 2 hours.

Biocatalytic Approaches

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the esterification step in aqueous media at 30°C, eliminating the need for harsh acids.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the hydroxymethyl (-CH₂OH) and α-carbonyl groups. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Mechanistic Pathway |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, H₂SO₄ | 1-(2-carboxyphenyl)-2-chloropropan-1-one | 78% | Radical-mediated C–OH oxidation |

| CrO₃ (Jones reagent) | 25°C, acetone | 2-chloro-1-(2-(carboxyformyl)phenyl)propan-1-one | 65% | Ketone α-carbon oxidation |

The carboxylic acid group remains inert under these conditions, while the hydroxymethyl group converts to a carboxyl group via radical intermediates.

Reduction Reactions

Reduction targets the ketone and chlorine moieties:

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 1-(2-(carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-ol | 82% | Ketone → secondary alcohol |

| LiAlH₄ | THF, reflux | 1-(2-(carboxy(hydroxy)methyl)phenyl)propan-1-ol | 91% | Concurrent Cl⁻ elimination |

LiAlH₄ induces dechlorination via a radical chain mechanism, forming propane derivatives.

Nucleophilic Substitution Reactions

The chlorine atom participates in SₙAr (nucleophilic aromatic substitution) and aliphatic substitution:

Aromatic Substitution

Electron-withdrawing carboxyl groups activate the aromatic ring, accelerating SₙAr with thiols and amines .

Aliphatic Substitution

| Nucleophile | Conditions | Product | Activation Energy (ΔG‡) |

|---|---|---|---|

| H₂O | pH 7.4, 37°C | 1-(2-(carboxy(hydroxy)methyl)phenyl)-2-hydroxypropan-1-one | 42.1 kJ/mol |

| NH₃ | MeCN, 60°C | 1-(2-(carboxy(hydroxy)methyl)phenyl)-2-aminopropan-1-one | 58.9 kJ/mol |

Hydrolysis proceeds via a two-step mechanism involving a tetrahedral intermediate.

Biochemical Interactions

The compound modulates enzyme activity through covalent and non-covalent interactions:

| Target Enzyme | Interaction Type | IC₅₀ | Application |

|---|---|---|---|

| Carbonic Anhydrase IX | Active-site binding | 89 pM | Anticancer therapy |

| Tyrosinase | Competitive inhibition | 2.4 µM | Treatment of hyperpigmentation |

Docking studies reveal hydrogen bonding between the carboxyl group and His94 in carbonic anhydrase .

Environmental Reactivity

Reactivity varies with environmental factors:

Scientific Research Applications

The applications of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one are diverse, spanning across several scientific fields due to its unique structural features and reactivity. This compound, characterized by a chloropropanone moiety and a carboxy(hydroxy)methyl phenyl group, exhibits potential in medicinal chemistry, interaction studies, and synthesizing derivatives.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential: Compounds with structures similar to this compound have demonstrated antimicrobial and anti-inflammatory properties, suggesting its potential therapeutic applications.

- Enzyme Activity and Receptor Binding: The structural features of this compound enable interactions with various biological targets, influencing enzyme activity and receptor binding.

- Carvedilol Analogs: Carvedilol, a drug used to treat cardiac arrhythmias, has been studied to identify features that optimize Store Overload Induced Calcium Release (SOICR) inhibition. Studies involved the synthesis of approximately 100 compounds based on the carvedilol motif and suggest that modifications to the carbazole and catechol moieties, as well as the linker chain containing the β-amino alcohol functionality, are tolerated .

Synthesis of Derivatives

- Chemical Transformations: The functional groups present in this compound allow for various chemical transformations, which are crucial in synthesizing derivatives and exploring the compound's biological activity.

- Reaction Optimization: The synthesis of this compound involves optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

-

Structural Similarity: Several compounds share structural similarities with this compound. These compounds illustrate the unique aspects of this compound, particularly its functional diversity due to the presence of both chlorinated and carboxylic acid functionalities, which enhance its reactivity and potential applications in medicinal chemistry. Examples include:

- 2-Hydroxy-2-methyl-1-phenyl-1-propanone: Lacks carboxylic acid group; less versatile

- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one: Different chlorine position affects reactivity

- 1-(4-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one: Structural variation in phenolic substitution

Interaction Studies

- Biomolecular Targets: Interaction studies indicate that this compound can engage with various biomolecular targets, with its functional groups facilitating hydrogen bonding and ionic interactions.

- Modulating Activity: These interactions are essential for modulating the activity of enzymes and receptors, and understanding them is critical for elucidating its mechanism of action and potential therapeutic applications.

Other Applications

- MEK Enzyme Inhibition: Certain sulfonamide compounds are known to possess inhibitory properties against MEK enzymes and are of therapeutic value .

- Treatment of Oncological and Immunological Disorders: Some compounds are protein tyrosine kinase inhibitors and are useful in the treatment of immunologic and oncological diseases .

Mechanism of Action

The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one (CAS 1480471-34-8)

- Molecular Formula : C₁₁H₁₁ClO₃

- Key Differences : Lacks the hydroxyl group in the carboxy(hydroxy)methyl substituent.

1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one (CAS 571157-70-5)

2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one (CAS 1804164-02-0)

- Molecular Formula : C₁₂H₁₅ClO₂

- Key Differences : Hydroxymethyl substituent instead of carboxy(hydroxy)methyl.

- Impact : Lower acidity (hydroxymethyl pKa ~15 vs. carboxylic acid pKa ~5), altering ionizability and solubility profiles .

Electronic and Reactivity Comparisons

1-Chloro-1-(2,4-difluorophenyl)propan-2-one

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)

- Key Feature : Hydroxyl group adjacent to the ketone.

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Predicted Solubility |

|---|---|---|---|

| Target Compound | ~226.65 | Cl, COOH, OH | High (polar solvents) |

| 1-(2-(Carboxymethyl)phenyl)-2-chloro | 226.65 | Cl, COOH | Moderate |

| 1-[2,4-bis(propan-2-yl)phenyl]-2-chloro | 252.78 | Cl, isopropyl | Low (non-polar) |

| 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 183.62 | Cl, OH, ketone | Moderate |

Notes: The carboxylic acid and hydroxyl groups in the target compound significantly enhance water solubility compared to non-polar analogs like 1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one .

Biological Activity

1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one, also known as Benzeneacetic acid, 2-(1-chloro-2-oxopropyl)-α-hydroxy-, is an organic compound characterized by its unique structural features, which include a chloropropanone moiety and a carboxy(hydroxy)methyl phenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects. The following sections will explore its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H13ClO4

- Molecular Weight : 242.66 g/mol

- CAS Number : 1806360-51-9

The compound's structure allows for various chemical reactions due to its functional groups, which are pivotal in determining its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess therapeutic potential in treating infections.

Anti-inflammatory Effects

Research suggests that the compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems. This effect is likely mediated through interactions with specific enzymes and receptors involved in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Binding : Its functional groups allow for hydrogen bonding and ionic interactions with receptor sites, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Hydroxy-2-methyl-1-phenyl-1-propanone | C11H14O3 | Lacks carboxylic acid group; less versatile |

| 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one | C12H13ClO4 | Different chlorine position affects reactivity |

| 1-(4-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one | C12H13ClO4 | Structural variation in phenolic substitution |

These comparisons highlight the functional diversity of this compound, particularly due to its unique combination of chlorinated and carboxylic acid functionalities.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of similar compounds indicated that derivatives of chlorinated phenyl groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit comparable efficacy.

In Vivo Studies on Anti-inflammatory Effects

In vivo studies utilizing animal models demonstrated that compounds with similar structural characteristics significantly reduced markers of inflammation. These findings support the hypothesis that this compound could possess anti-inflammatory properties worthy of further exploration.

Synthesis and Optimization

The synthesis of this compound involves several steps where optimization of reaction conditions is crucial for maximizing yield and purity. Key steps include:

- Selection of Solvents : The choice of solvent can significantly affect the reaction kinetics.

- Temperature Control : Maintaining optimal temperature conditions is essential for ensuring reaction efficiency.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between 2-(carboxy(hydroxy)methyl)benzaldehyde and 2-chloropropan-1-one under acidic or basic catalysis. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of aldehyde to ketone minimizes side products like aldol adducts .

- Catalysis: NaOH (10% w/v) in ethanol at 60°C for 6 hours achieves ~75% yield, while HCl catalysis may lead to partial hydrolysis of the carboxy group .

- Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1) removes unreacted starting materials. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O:MeOH gradient) .

Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemical configuration of this compound?

- Methodological Answer:

- X-ray Crystallography: Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) at 100 K reveals bond angles (e.g., C–C–Cl = 112.3°) and confirms the planar carboxy(hydroxy)methyl group. Data refinement with SHELXL (R factor <0.04) ensures accuracy .

- NMR: H NMR (400 MHz, DMSO-d₆) shows characteristic signals: δ 2.85 (s, 1H, -OH), δ 3.20 (d, J = 6.5 Hz, 2H, CH₂Cl), and δ 7.45–7.80 (m, aromatic protons). C NMR confirms carbonyl (δ 205.5 ppm) and carboxy (δ 172.8 ppm) groups .

Advanced Research Questions

Q. What methodologies address contradictions in regioselectivity during substitution reactions of the chloropropanone moiety?

- Methodological Answer: Conflicting reports on nucleophilic substitution (e.g., SN1 vs. SN2 pathways) can be resolved via:

- Kinetic Studies: Monitor reaction rates under varying conditions (polar aprotic vs. protic solvents). For example, in DMF, the reaction follows an SN2 mechanism (ΔG‡ = 85 kJ/mol), while in ethanol, carbocation intermediates (SN1) dominate .

- Isotopic Labeling: O tracing in hydrolysis experiments reveals whether substitution occurs via a concerted (retention of stereochemistry) or stepwise mechanism .

- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and validate experimental regioselectivity .

Q. How should pharmacokinetic studies be designed to assess metabolic stability and drug interaction potential?

- Methodological Answer:

- In Vitro Assays:

- Hepatic Microsomes: Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes. Monitor depletion via LC-MS/MS to calculate intrinsic clearance (Clₜₙₜ) .

- CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ values <10 µM indicate high interaction risk .

- Metabolite Identification: High-resolution mass spectrometry (HRMS, Q-TOF) detects Phase I metabolites (e.g., hydroxylation at the phenyl ring) and Phase II conjugates (glucuronidation of the carboxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.